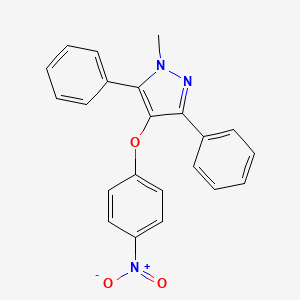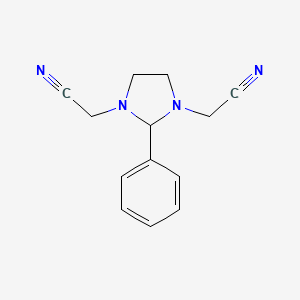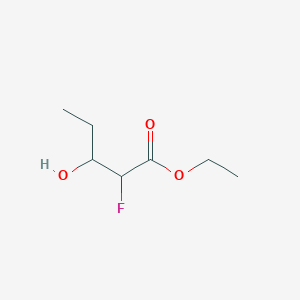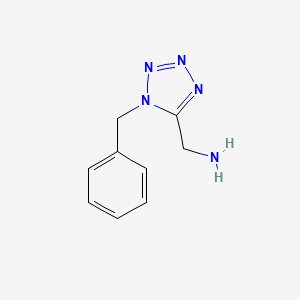
Sodium 4,4'-(propane-2,2-diyl)diphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Sodium 4,4'-(propane-2,2-diyl)diphenolate” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Sodium 4,4'-(propane-2,2-diyl)diphenolate would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods would depend on the specific chemical structure and properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4'-(propane-2,2-diyl)diphenolate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific chemical structure of this compound. For example, oxidation reactions might involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might produce oxidized derivatives of this compound, while reduction reactions might produce reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in chemical synthesis.
Medicine: It could be investigated for potential therapeutic applications.
Industry: It may have industrial applications, such as in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of Sodium 4,4'-(propane-2,2-diyl)diphenolate would involve its interaction with specific molecular targets and pathways. This could include binding to specific receptors or enzymes, altering their activity, and thereby exerting its effects. The exact mechanism would depend on the specific chemical structure and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium 4,4'-(propane-2,2-diyl)diphenolate can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of this compound would be highlighted by its specific chemical structure and properties that distinguish it from other similar compounds. This could include unique reactivity, biological activity, or other characteristics.
Conclusion
This compound is a compound with potential applications in various scientific fields. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, its unique properties make it a subject of interest for further research and investigation.
Properties
Molecular Formula |
C15H16NaO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
InChI |
InChI=1S/C15H16O2.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3; |
InChI Key |
JWRHAGPOKIFROG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


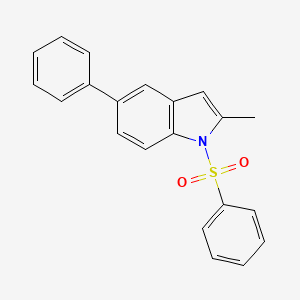
![4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid](/img/structure/B8543642.png)
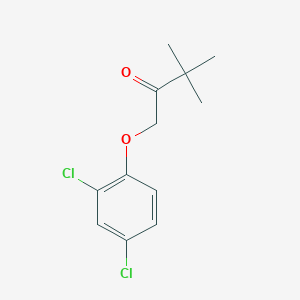
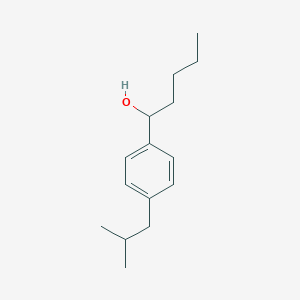
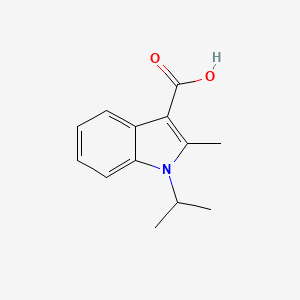
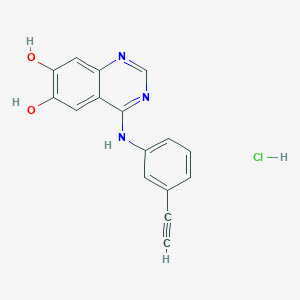
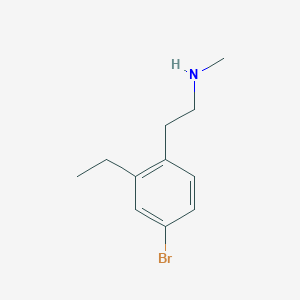
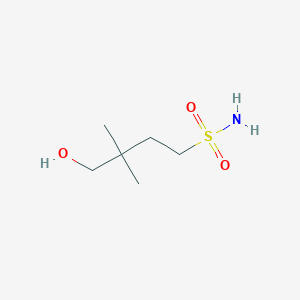
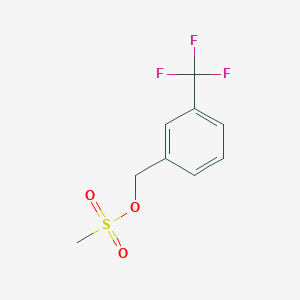
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8543695.png)
